molecular formula C22H27BrN2O B10878730 2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10878730
M. Wt: 415.4 g/mol
InChI Key: AVGRVIJZKLTPNO-UHFFFAOYSA-N
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Description

2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a brominated benzyl group, a piperidyl ring, and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction.

    Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting dopamine or serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

  • **2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
  • 2-[1-(5-CHLORO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
  • 2-[1-(5-FLUORO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

Uniqueness

The uniqueness of 2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its bromine atom, which can be selectively modified to create a variety of derivatives. This makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C22H27BrN2O

Molecular Weight

415.4 g/mol

IUPAC Name

2-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H27BrN2O/c1-26-22-7-6-20(23)14-19(22)15-24-11-9-21(10-12-24)25-13-8-17-4-2-3-5-18(17)16-25/h2-7,14,21H,8-13,15-16H2,1H3

InChI Key

AVGRVIJZKLTPNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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